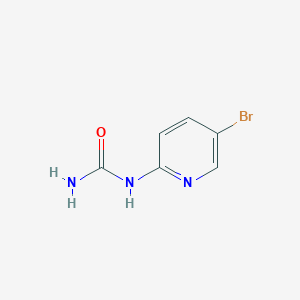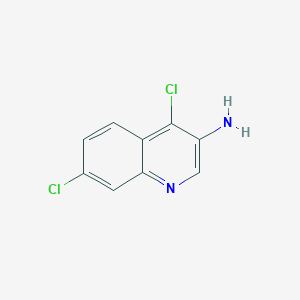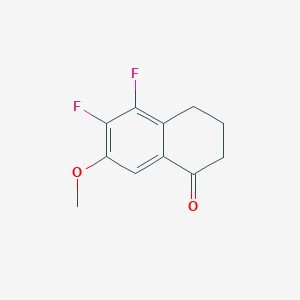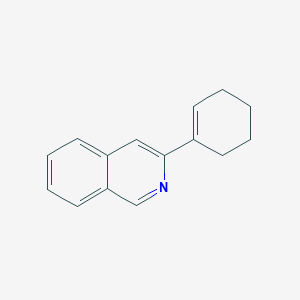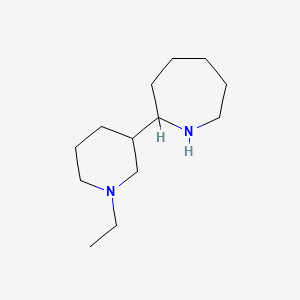
2-(1-Ethylpiperidin-3-yl)azepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Ethylpiperidin-3-yl)azepane is a heterocyclic compound that contains both azepane and piperidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Ethylpiperidin-3-yl)azepane typically involves the cyclization of appropriate precursors. One common method is the reaction of 1-ethylpiperidine with a suitable azepane precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
For industrial-scale production, the synthesis of this compound may involve multi-step processes that include alkylation, substitution, reduction, and cyclization reactions. These processes are optimized to ensure cost-effectiveness, scalability, and environmental sustainability .
Chemical Reactions Analysis
Types of Reactions
2-(1-Ethylpiperidin-3-yl)azepane can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction can occur at different positions on the azepane or piperidine rings, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while substitution reactions may need the presence of catalysts or specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield ketones or carboxylic acids, while substitution reactions can produce various substituted derivatives of the original compound .
Scientific Research Applications
2-(1-Ethylpiperidin-3-yl)azepane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(1-Ethylpiperidin-3-yl)azepane involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Azepane: A simpler analog that lacks the piperidine ring.
Piperidine: A six-membered ring containing one nitrogen atom, commonly used in medicinal chemistry.
Benzodiazepines: Compounds with a fused benzene and diazepine ring, known for their sedative and anxiolytic properties.
Uniqueness
2-(1-Ethylpiperidin-3-yl)azepane is unique due to its dual-ring structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H26N2 |
|---|---|
Molecular Weight |
210.36 g/mol |
IUPAC Name |
2-(1-ethylpiperidin-3-yl)azepane |
InChI |
InChI=1S/C13H26N2/c1-2-15-10-6-7-12(11-15)13-8-4-3-5-9-14-13/h12-14H,2-11H2,1H3 |
InChI Key |
SJSOQIPWFQABOH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCC(C1)C2CCCCCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



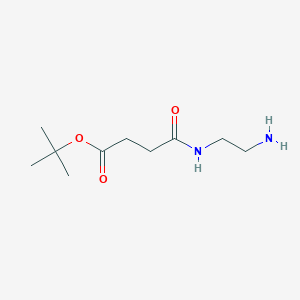

![Ethyl 6-oxo-5-thiaspiro[3.4]octane-7-carboxylate](/img/structure/B11892217.png)
![5-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B11892218.png)
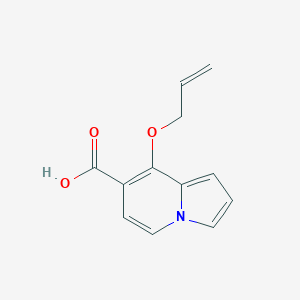

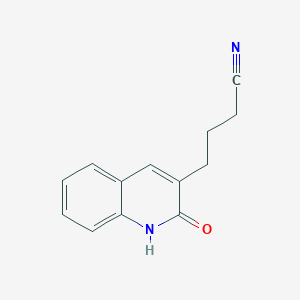
![4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B11892247.png)
![[1,2,4]Triazolo[5,1-b]quinazolin-9(3H)-one, 3-amino-2-methyl-](/img/structure/B11892250.png)
